(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine
Description
The compound "(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine" is a chromene derivative featuring a sulfonyl group, methoxy substituent, and an imine-linked 2-methylphenyl moiety. Key features include:
Properties
IUPAC Name |
8-methoxy-N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-16-11-13-19(14-12-16)30(26,27)22-15-18-8-6-10-21(28-3)23(18)29-24(22)25-20-9-5-4-7-17(20)2/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIFMZDUCRLARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromen-2-imine core: This can be achieved through the condensation of appropriate aldehydes with amines under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the reaction of the chromen-2-imine core with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Table 1: Key Structural and Physical Properties of Analogous Chromene Derivatives
Key Observations:
- Sulfonyl vs. Nitro Groups : The sulfonyl group in the target compound and C585-0189 improves water solubility compared to nitro-substituted derivatives (e.g., ), which exhibit higher reactivity but lower stability .
- Imine Linkages : The imine group in the target compound and its analogs (e.g., ) introduces planarity, favoring π-π stacking interactions in crystallographic structures .
Key Observations:
- Sulfonylation Efficiency : The target compound’s synthesis likely involves sulfonylation under mild conditions, contrasting with brominated analogs requiring prolonged reflux .
- Nitro Reduction : Unlike nitro-substituted derivatives (e.g., ), the target compound avoids reduction steps, simplifying purification .
Biological Activity
The compound (2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine is a synthetic organic molecule belonging to the class of chromen-2-imines. Its unique structural features, including a methoxy group, a sulfonyl group, and a substituted phenyl moiety, suggest potential biological activities that are of significant interest in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Core Structure : Chromen-2-imine
- Functional Groups : Methoxy (-OCH₃), Sulfonyl (-SO₂), and 4-methylphenyl substituent.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Potential effectiveness against bacterial strains.
- Anticancer Properties : Inhibition of tumor cell proliferation.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes and cellular receptors. These interactions may modulate critical biochemical pathways related to cell growth and apoptosis.
Antimicrobial Activity
Studies have shown that derivatives of chromen-2-imines can inhibit the growth of various bacterial strains. For instance, compounds similar to this compound have demonstrated activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| 8-Methoxy Chromen Derivative | Antibacterial against E. coli | |
| Sulfonamide Derivative | Antimicrobial effects |
Anticancer Properties
Structure-activity relationship (SAR) studies indicate that chromen-2-imines may inhibit cancer cell lines through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For example, derivatives have been tested against breast cancer cell lines with promising results.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Chromen Derivative | MCF-7 (Breast Cancer) | 15.5 | |
| Coumarin Derivative | HeLa (Cervical Cancer) | 20.0 |
Anti-inflammatory Effects
Compounds similar to this compound have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Case Studies
-
Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various chromen derivatives against common bacterial pathogens. The results indicated that specific structural modifications enhanced antibacterial potency.
- Findings : Compounds with sulfonyl groups exhibited higher activity compared to those without.
-
Anticancer Activity Assessment : In vitro studies on MCF-7 breast cancer cells revealed that certain derivatives led to a significant reduction in cell viability, suggesting potential for development as anticancer agents.
- Findings : The mechanism involved apoptosis induction via caspase activation.
Q & A
Q. What spectroscopic techniques are recommended for characterizing the imine functional group and sulfonyl moiety in this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the imine (C=N) and sulfonyl (SO) groups. For the imine, look for a characteristic singlet in the H NMR range of δ 8.5–9.5 ppm. The sulfonyl group typically deshields adjacent protons, appearing as multiplets in aromatic regions .
- Infrared (IR) Spectroscopy: The imine C=N stretch appears near 1640–1620 cm, while sulfonyl S=O stretches are observed at 1360–1300 cm and 1180–1120 cm .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns to confirm structural integrity .
Q. How can researchers optimize the synthesis of this compound to enhance yield and purity?
Methodological Answer:
- Step 1: Start with a Schiff base condensation between 8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one and 2-methylaniline. Use ethanol as a solvent for better solubility and lower byproduct formation .
- Step 2: Introduce a catalytic amount of acetic acid (0.1–0.5 eq) to accelerate imine formation while minimizing hydrolysis .
- Step 3: Purify via column chromatography (silica gel, hexane:ethyl acetate 3:1) to isolate the Z-isomer, confirmed by NOE NMR experiments .
- Yield Improvement: Reflux under nitrogen to prevent oxidation of sensitive functional groups .
Advanced Research Questions
Q. What crystallographic challenges arise when determining the Z-configuration of the imine group, and how can SHELX software address them?
Methodological Answer:
- Challenge: The Z-isomer’s planar geometry can lead to anisotropic displacement parameters, complicating refinement. Twinning or disorder in the sulfonyl group may also occur .
- Solution:
- Use SHELXL for high-resolution refinement: Apply restraints to the imine bond (C=N) and sulfonyl group (S–O) to stabilize the model during least-squares minimization .
- For twinned data, employ the TWIN/BASF commands in SHELXL to refine the twin fraction and matrix .
- Validate the Z-configuration using ORTEP-III to visualize anisotropic displacement ellipsoids and confirm non-bonded distances (e.g., imine N to adjacent methyl groups) .
Q. How can density functional theory (DFT) predict the compound’s electronic properties, and what experimental validation is required?
Methodological Answer:
- Computational Protocol:
- Optimize the geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .
- Simulate UV-Vis spectra using time-dependent DFT (TD-DFT) to predict λ for the imine and chromen moieties .
- Validation:
- Compare computed IR/NMR spectra with experimental data (e.g., C NMR chemical shifts) to assess accuracy .
- Cross-check HOMO-LUMO gaps with cyclic voltammetry results to confirm redox behavior .
Q. How should researchers resolve discrepancies between experimental X-ray data and DFT-optimized molecular geometries?
Methodological Answer:
- Scenario: DFT predicts a planar imine group, while X-ray shows slight torsion due to crystal packing.
- Analysis:
- Use WinGX to calculate torsion angles from crystallographic data and compare with DFT values .
- Apply Hirshfeld surface analysis (via CrystalExplorer ) to identify intermolecular interactions (e.g., C–H···O) that distort the geometry .
- Resolution: Refine the DFT model by incorporating solvent effects (e.g., PCM model) or periodic boundary conditions to mimic the crystal environment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
